molecular formula C11H14N4S B8609760 5-(Tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

5-(Tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B8609760
M. Wt: 234.32 g/mol
InChI Key: OSFDBIJOJILXGU-UHFFFAOYSA-N
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Patent
US08703784B2

Procedure details

A mixture of 3-aminopyrazole (19.3 mmol, 1.61 g) and 3-oxo-3-(tetrahydro-2H-thiopyran-4-yl)propanenitrile (21.3 mmol, 3.60 g) in acetic acid (40 mL) was heated at 100° C. in a sealed tube overnight. After cooling to rt, all the volatiles were removed under reduced pressure to afford 5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine as a light brownish oil. LCMS tR=0.59 Min. Mass calculated for, M+ 234.1, observed LC/MS m/z 235.1 (M+H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
3-oxo-3-(tetrahydro-2H-thiopyran-4-yl)propanenitrile
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.O=[C:8]([CH:12]1[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1)[CH2:9][C:10]#[N:11]>C(O)(=O)C>[S:15]1[CH2:16][CH2:17][CH:12]([C:8]2[CH:9]=[C:10]([NH2:11])[N:3]3[N:4]=[CH:5][CH:6]=[C:2]3[N:1]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
NC1=NNC=C1
Name
3-oxo-3-(tetrahydro-2H-thiopyran-4-yl)propanenitrile
Quantity
3.6 g
Type
reactant
Smiles
O=C(CC#N)C1CCSCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
all the volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1CCC(CC1)C1=NC=2N(C(=C1)N)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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